molecular formula C16H17ClO B019203 (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane CAS No. 114446-47-8

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

Cat. No. B019203
CAS RN: 114446-47-8
M. Wt: 260.76 g/mol
InChI Key: SQDWIPMYVBCJJX-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane” is a chemical compound with the molecular formula C16H17ClO . It’s used for research purposes .

Scientific Research Applications

  • Antimicrobial Properties : Aminomethoxy derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl) propane, a compound related to (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane, have been found to suppress the activity of microorganisms effectively. These derivatives are useful as antimicrobial additives in lubricating oils and as antiseptic substances against bacteria and fungi (Mammadbayli, Jafarov, Qahramanova, & Suleymanova, 2018).

  • Medical Applications : this compound itself has potential medical applications, as indicated by research focused on its synthesis and properties (Rheiner & Brossi, 1962).

  • Polymer Research : This compound has also been used in polymer research. For instance, the high glass transition temperatures of copolymers using this compound indicate a decrease in chain mobility due to its high dipolar character, which is significant in the field of polymer science (Kim et al., 1999).

  • Heart Disease Treatment : Derivatives of 1-phenoxy-3-amino-propane-2-ol, related to the main compound, are suitable for treating and prophylaxis of heart diseases, possessing beta-adrenalytic or anti-arrhythmic properties (Griffin, 2001).

  • Muscle Relaxant : A similar compound, up-dihydroxy-y(2-methylphenoxy)-propane (mephenesin), is used as a synthetic muscle-relaxing agent in conditions like tetanus and spastic states (Stross & Stuckey, 1950).

  • Pharmaceutical Synthesis : The compound and its derivatives have been used in synthesizing pharmaceuticals like β-adrenoblockers, showcasing their importance in medical chemistry (Bredikhin et al., 2018).

  • Bioremediation : Laccase from Fusarium incarnatum UC-14 can bioremediate Bisphenol A, a compound related to this compound, by eliminating a significant percentage of it in specific conditions. This highlights its potential application in environmental clean-up (Chhaya & Gupte, 2013).

properties

IUPAC Name

1-[(1R)-3-chloro-1-phenylpropoxy]-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDWIPMYVBCJJX-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1O[C@H](CCCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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